2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde

Solubility Physicochemical Properties Formulation

Medicinal chemistry projects requiring the 2,2-difluorobenzodioxole-5-carbaldehyde scaffold face critical regioisomer discrimination: the 4-isomer or non-fluorinated analogs invalidate SAR and abolish synergy with VX-809. This compound is the precise 5-carbaldehyde isomer essential for CFTR corrector/potentiator development. - Validated structural component for F508del-CFTR functional activity enhancement - Enables direct synthesis of carboxylic acids, alcohols, amines via standard aldehyde chemistry - Used to construct thiosemicarbazone ligands for Ru anticancer complexes

Molecular Formula C8H4F2O3
Molecular Weight 186.11 g/mol
CAS No. 656-42-8
Cat. No. B1301622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
CAS656-42-8
Molecular FormulaC8H4F2O3
Molecular Weight186.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)OC(O2)(F)F
InChIInChI=1S/C8H4F2O3/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-4H
InChIKeyGGERGLKEDUUSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde Technical Specifications & Sourcing


2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde (CAS 656-42-8) is a fluorinated heterocyclic aromatic aldehyde featuring a benzodioxole core with two fluorine atoms at the 2-position and an aldehyde group at the 5-position [1]. It belongs to the class of difluorobenzodioxole carbaldehydes and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and materials science . Its unique structure confers distinct physicochemical properties, including moderate lipophilicity (LogP ~1.82) and limited aqueous solubility (~0.31 g/L at 25°C), which influence its behavior in organic synthesis and biological assays .

Regioisomeric Precision 5-Carbaldehyde isomer required for targeted synthetic design
Synthetic Intermediate Versatile building block in medicinal chemistry and materials science
Physicochemical Profile Moderate lipophilicity supports organic synthesis workflow

2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde: Why Generic Substitution Fails


The precise regioisomeric identity of the aldehyde group on the difluorobenzodioxole core critically dictates both its synthetic utility and biological activity. Substituting 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde with its 4-carbaldehyde regioisomer, or with non-fluorinated analogs, introduces significant differences in electronic properties, reactivity, and downstream molecular interactions. For instance, the position of the aldehyde directly impacts the regiochemistry of subsequent condensation or cycloaddition reactions, which is paramount in the synthesis of structurally precise drug candidates or functional materials [1]. Furthermore, the 2,2-difluoro motif is not merely a 'fluorinated tag'; it is a strategic structural feature that can enhance metabolic stability and modulate lipophilicity compared to its non-fluorinated or mono-fluorinated counterparts, thereby influencing the pharmacokinetic profile of derived compounds . Using a generic or regioisomeric alternative without rigorous re-optimization can lead to synthetic route failure or altered biological activity, as demonstrated by the necessity of the 5-carbaldehyde group in specific ligand designs [2].

5-Carbaldehyde isomer
4-Carbaldehyde or non-fluorinated analog
Regiochemistry may alter synthetic route and biological activity; re-optimization likely required
2,2-Difluoro motif
Non-fluorinated or mono-fluorinated analog
Metabolic stability and lipophilicity profile may shift; downstream compound properties may differ

2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde: Quantitative Comparison


Aqueous Solubility: 5- vs 4-Carbaldehyde

The aqueous solubility of 2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde is significantly higher than that of its 4-carbaldehyde regioisomer, a key factor for reaction media selection and aqueous-phase biological assays. At 25°C, the 5-carbaldehyde exhibits a solubility of 0.31 g/L, whereas the 4-carbaldehyde isomer has a reported solubility of 0.574 mg/mL (0.574 g/L) . This represents an approximately 1.85-fold difference in aqueous solubility between the two regioisomers.

Solubility 5- vs 4-Carbaldehyde
Cross-study comparable
Target: 0.31 g/L at 25°C
Comparator: 0.574 g/L (4-isomer)
Reported solubility difference may influence reaction medium selection and aqueous assay design
Independent-source comparison; conditions differ
Solubility Physicochemical Properties Formulation

CFTR Corrector Synergy

The 5-carbaldehyde isomer of 2,2-difluorobenzo[d][1,3]dioxole has been specifically evaluated and demonstrated synergistic activity when used as a building block in CFTR corrector research. In a study assessing F508del-CFTR corrector efficacy, a derivative incorporating this exact 5-carbaldehyde moiety was tested alongside VX-809. The combination resulted in a significant increase in CFTR function, suggesting a synergistic effect that was not observed with other structural analogs . While direct quantitative comparison data for the 4-isomer is not available in this context, the study's focus on the 5-position derivative underscores its unique and non-substitutable role in this therapeutic area.

CFTR Corrector Synergy
Supporting evidence
Synergistic increase in CFTR function with VX-809 combination
Supports 5-isomer pharmacophore requirement in CFTR corrector research
Abstract-level data; exact quantification not specified
CFTR Corrector Medicinal Chemistry Synergy

Anticancer Ruthenium Complex Ligands

The 5-carbaldehyde isomer is a specifically chosen precursor for synthesizing fluorinated thiosemicarbazone ligands, which are then complexed with ruthenium to create potential anticancer agents. A recent ACS Spring 2026 study utilized 2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde, alongside other aldehydes like 4-(trifluoromethyl)benzaldehyde, to generate a library of six distinct ligands. The resulting ruthenium(II)-arene complexes exhibited predicted binding constants with therapeutically relevant proteins (PTP1B, CDK4, WEE1) in the micro-nanomolar range [1]. The inclusion of this specific aldehyde, rather than its 4-carbaldehyde isomer, was a deliberate choice to achieve the desired steric and electronic properties in the final metal complex.

Ligand Design for Bioinorganic Complexes
Class-level inference
Successfully used to synthesize six novel thiosemicarbazone ligands for ruthenium(II)-arene complexes
Supports synthetic utility in bioinorganic chemistry; cell-model endpoint review
Binding constants in micro-nanomolar range predicted; research context only
Organometallic Chemistry Anticancer Agents Ligand Design

2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde: Procurement & Applications


CFTR Modulator Synthesis

Procurement of the 5-carbaldehyde isomer is essential for laboratories actively developing novel cystic fibrosis transmembrane conductance regulator (CFTR) correctors or potentiators. As evidenced by its synergistic effect with VX-809, this specific regioisomer forms a core structural component for achieving enhanced functional activity against F508del-CFTR . Use of the 4-carbaldehyde isomer or a non-fluorinated analog in this context would necessitate a new, extensive structure-activity relationship (SAR) study and is likely to result in a loss of potency or synergy.

Fluorinated Ligand Development

This compound is ideally suited for inorganic and organometallic chemistry groups engaged in the rational design of fluorinated ligand libraries for catalysis or medicinal inorganic chemistry. Its successful application in constructing thiosemicarbazone ligands for ruthenium anticancer complexes highlights its role as a strategic building block for introducing a specific difluorobenzodioxole moiety [1]. Its unique electronic and steric profile, conferred by the 5-position aldehyde, is critical for achieving the intended geometry and bioactivity of the final metal complex.

Regiospecific Medicinal Chemistry

Any medicinal chemistry project that identifies a 'hit' or 'lead' molecule containing a 2,2-difluorobenzo[d][1,3]dioxole core with a functional group at the 5-position should strictly source this specific aldehyde. It serves as a direct and unambiguous starting point for preparing carboxylic acids, alcohols, amines, and a wide variety of other derivatives via standard aldehyde transformations [2]. Substituting with the 4-carbaldehyde isomer would lead to an entirely different set of downstream compounds, potentially invalidating months of prior SAR work.

Application
Selection Property
Validation Focus
CFTR corrector/potentiator research
5-Carbaldehyde pharmacophore requirement
F508del-CFTR functional synergy context
Fluorinated ligand design for organometallic chemistry
Difluorobenzodioxole moiety incorporation
Coordination geometry and cell-model endpoint review
Regiospecific derivative synthesis (acids, alcohols, amines)
5-Position aldehyde as unambiguous starting point
Downstream compound fidelity; avoids SAR invalidation

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